1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one
Description
The compound 1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one features a hybrid structure combining a 1,2-dihydropyridin-2-one core with two distinct functional groups:
- A 1,2,3,4-tetrahydroquinoline moiety linked via a 2-oxoethyl bridge.
- A pyrrolidine-1-sulfonyl substituent at the 3-position of the dihydropyridinone ring.
For example, tetrahydroquinoline derivatives are known for kinase inhibition, and pyrrolidine sulfonyl groups may enhance solubility or target binding .
Properties
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c24-19(23-14-5-8-16-7-1-2-9-17(16)23)15-21-11-6-10-18(20(21)25)28(26,27)22-12-3-4-13-22/h1-2,6-7,9-11H,3-5,8,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVISRFTSIDGLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one involves multiple stepsReaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the dihydropyridinone core allows for oxidation reactions, which can be facilitated by reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: The compound can be reduced using agents like sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The tetrahydroquinoline and pyrrolidine sulfonyl groups allow it to bind to proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Tetrahydroisoquinoline Derivatives ()
The compounds in , such as (S)-N-(((3R,4S)-2-hexyl-1-oxo-3-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)-3-phenyl-2-(2,2,2-trifluoroacetamido)propanamide, share the tetrahydroisoquinoline core but differ in substituents:
- Pyridin-2-yl and trifluoroacetamido groups replace the dihydropyridinone-pyrrolidine sulfonyl system.
Key Implications :
Quinoxalinone Derivatives ()
The quinoxalinone-based compound 1-{3-oxo-3-[(2S)-2-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]propyl}-3-phenyl-1,2-dihydroquinoxalin-2-one features:
- A quinoxalinone core instead of dihydropyridinone.
- A pyrrolidine carbonyl substituent rather than pyrrolidine sulfonyl.
Structural and Functional Differences :
Dihydropyridine Derivatives ( and )
Compounds such as (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid () and 3-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)-1,1’-biphenyl-2,2’-dicarbonitrile () highlight:
- Boronic acid or cyano substituents instead of pyrrolidine sulfonyl.
- Phenyl or biphenyl groups augmenting aromatic interactions.
Functional Implications :
- Boronic acid groups () enable Suzuki-Miyaura cross-coupling reactions, suggesting utility in prodrug design or bioconjugation.
Hypothetical Comparative Analysis Table
Based on structural features and known properties of analogous compounds:
| Compound Class | Core Structure | Key Substituents | Hypothesized Properties |
|---|---|---|---|
| Target Compound | Dihydropyridinone | Pyrrolidine sulfonyl, tetrahydroquinoline | Enhanced solubility, kinase inhibition |
| Tetrahydroisoquinoline (E1) | Tetrahydroisoquinoline | Pyridin-2-yl, trifluoroacetamido | Protease inhibition, lipophilicity |
| Quinoxalinone (E3) | Quinoxalinone | Pyrrolidine carbonyl | Antimicrobial activity, H-bonding |
| Dihydropyridine (E7/E8) | Dihydropyridine | Boronic acid, cyano | Cross-coupling reactivity, fluorescence |
Methodological Considerations
While crystallographic tools like SHELX () and WinGX () are widely used for structural validation of similar compounds, hydrogen-bonding patterns () could further elucidate the target compound’s solid-state behavior. For instance, the pyrrolidine sulfonyl group may participate in intermolecular interactions distinct from those of carbonyl or cyano substituents .
Biological Activity
The compound 1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Tetrahydroquinoline moiety : Known for its diverse pharmacological properties.
- Pyrrolidine sulfonamide : Often associated with enzyme inhibition.
- Dihydropyridinone : Linked to various biological activities including calcium channel modulation.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The tetrahydroquinoline structure interacts with neurotransmitter receptors, potentially influencing neurological pathways.
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological states.
- Calcium Channel Modulation : The dihydropyridinone component may affect calcium ion channels, impacting muscle contraction and neurotransmitter release.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Neuroprotective Effects : Studies suggest that derivatives of tetrahydroquinoline can protect neuronal cells from oxidative stress and apoptosis.
| Effect Type | Description | Reference |
|---|---|---|
| Neuroprotection | Protects neurons from oxidative damage | |
| Antimicrobial | Exhibits activity against bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Studies
Several studies have evaluated the biological activity of related compounds or derivatives:
- Neuroprotective Study :
- Antimicrobial Activity :
- Anticancer Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
